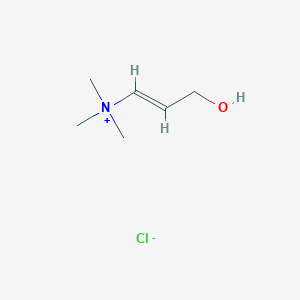

3-Hydroxy-1-propenyl-trimethylammonium chloride

CAS No.: 91725-36-9

Cat. No.: VC8186035

Molecular Formula: C6H14ClNO

Molecular Weight: 151.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91725-36-9 |

|---|---|

| Molecular Formula | C6H14ClNO |

| Molecular Weight | 151.63 g/mol |

| IUPAC Name | [(E)-3-hydroxyprop-1-enyl]-trimethylazanium;chloride |

| Standard InChI | InChI=1S/C6H14NO.ClH/c1-7(2,3)5-4-6-8;/h4-5,8H,6H2,1-3H3;1H/q+1;/p-1/b5-4+; |

| Standard InChI Key | YNOXNFMGWKAPBC-FXRZFVDSSA-M |

| Isomeric SMILES | C[N+](C)(C)/C=C/CO.[Cl-] |

| SMILES | C[N+](C)(C)C=CCO.[Cl-] |

| Canonical SMILES | C[N+](C)(C)C=CCO.[Cl-] |

Introduction

Chemical Identity and Structural Characteristics

3-Hydroxy-1-propenyl-trimethylammonium chloride belongs to the class of quaternary ammonium compounds (QACs), which are characterized by a central nitrogen atom bonded to four organic substituents. Its molecular formula is , with a molecular weight of 151.64 g/mol . The IUPAC name, [(E)-3-hydroxyprop-1-enyl]-trimethylazanium chloride, reflects its propenyl backbone, hydroxyl group, and trimethylammonium moiety.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 91725-36-9 |

| Molecular Formula | |

| Molecular Weight | 151.64 g/mol |

| IUPAC Name | [(E)-3-hydroxyprop-1-enyl]-trimethylazanium chloride |

| InChI Key | IXTVKPQRTGACPM-FXRZFVDSSA-M |

The compound’s structure enables both hydrophilic (hydroxyl and ammonium groups) and hydrophobic (propenyl chain) interactions, contributing to its surfactant properties .

Physicochemical Properties

The compound is typically isolated as a white crystalline solid with high solubility in polar solvents such as water and ethanol . Spectroscopic data from its perchlorate derivative (NIST IR spectrum 4441) reveal characteristic absorption bands at:

These features align with its zwitterionic nature, though the chloride salt’s exact melting point and thermal stability remain uncharacterized in open literature.

Chemical Reactivity and Functional Applications

Reactivity Profile

As a QAC, 3-Hydroxy-1-propenyl-trimethylammonium chloride participates in:

-

Oxidation: Forms aldehydes or carboxylic acids under strong oxidizing conditions (e.g., KMnO).

-

Nucleophilic Substitution: The chloride ion is replaceable by hydroxides or amines, enabling derivatization .

-

Reduction: Yields alcohol derivatives via agents like NaBH.

Industrial and Cosmetic Applications

-

Surfactants: Its amphiphilic structure facilitates micelle formation in detergents .

-

Cosmetics: Functions as a hair-conditioning agent by neutralizing static charge and improving texture .

-

Drug Delivery: Enhances cellular uptake of hydrophobic pharmaceuticals through membrane fluidity modulation .

Table 2: Application Overview

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume